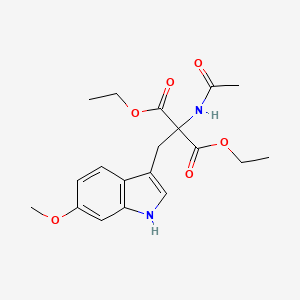
diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate typically involves multi-step organic reactions. One common method starts with the reaction of 6-methoxyindole with an appropriate acetamido precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate
- Diethyl 2-acetamido-2-((5-methyl-1H-indol-3-yl)methyl)malonate
Uniqueness
Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate is unique due to the presence of the methoxy group at the 6-position of the indole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H24N2O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(6-methoxy-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H24N2O6/c1-5-26-17(23)19(21-12(3)22,18(24)27-6-2)10-13-11-20-16-9-14(25-4)7-8-15(13)16/h7-9,11,20H,5-6,10H2,1-4H3,(H,21,22) |
InChI Key |
SRISCPIWBZVBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















